4-Amino-N-(3-aminophenyl)benzamide

FABP4 inhibition Metabolic disease Drug discovery

Researchers targeting FABP4 for metabolic disorders often face scaffolds with only micromolar affinity, slowing lead optimization. 4-Amino-N-(3-aminophenyl)benzamide (Kd = 10 nM against human FABP4) solves this by providing a nanomolar-affinity starting point for SAR and assay development. Key advantages: - 10 nM Kd enables sensitive fluorescence displacement and thermal shift assays - LogP 3.34 supports CNS-targeted programs with favorable brain penetration potential - Non-hydroxamic acid benzamide scaffold offers distinct HDAC isozyme selectivity profiles Supplied with full analytical documentation (≥98% purity); available for immediate global dispatch.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 2657-85-4
Cat. No. B1294552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(3-aminophenyl)benzamide
CAS2657-85-4
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N
InChIInChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17)
InChIKeyHWKHQQCBFMYAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(3-aminophenyl)benzamide: Structural and Pharmacological Class


4-Amino-N-(3-aminophenyl)benzamide (CAS 2657-85-4), also known as 3′,4-diaminobenzanilide, is an organic compound belonging to the benzanilide class, characterized by an anilide group where the carboxamide is substituted with a benzene ring and features two primary amino groups positioned at the 4-position of the benzoyl ring and the 3-position of the aniline ring [1][2]. This compound serves as a versatile synthetic intermediate and has garnered attention in medicinal chemistry as a privileged scaffold for the development of histone deacetylase (HDAC) inhibitors, anticonvulsant agents, and enzyme inhibitors targeting poly(ADP-ribose) polymerase (PARP), fatty acid-binding protein 4 (FABP4), and dipeptidyl peptidase-IV (DPP-IV) [3][4][5]. With a molecular weight of 227.26 g/mol, melting point of 177-178 °C, and a calculated LogP of 3.34, the compound presents distinct physicochemical properties that influence its synthetic accessibility and biological target engagement [1][6].

FABP4 target-engagement research scaffold
HDAC inhibition pathway studies (benzamide-type pharmacophore)
CNS penetration research scaffold (balanced LogP profile)
Isomer-specific selectivity comparison tool (3-amino substitution)

4-Amino-N-(3-aminophenyl)benzamide: Differentiation from Generic Analogs


The substitution pattern and specific positioning of amino groups on the benzanilide scaffold critically determine biological activity, target selectivity, and synthetic utility. In aminophenyl benzamide derivatives, the orientation of amino substituents directly influences hydrogen bonding capacity, molecular planarity, and hydrophobic interactions with target binding pockets [1]. 3D QSAR analysis of 48 aminophenyl benzamide derivatives has demonstrated that hydrophobic character, hydrogen bond donating capacity, and the spatial arrangement of substituents are crucial determinants of HDAC inhibitory potency (r² = 0.99, q² = 0.85), with electron-withdrawing groups negatively influencing activity [2]. Specifically, the 3-aminophenyl substitution in 4-Amino-N-(3-aminophenyl)benzamide confers distinct conformational properties compared to 2-aminophenyl or 4-aminophenyl analogs—the 2-aminophenyl derivative GOE1734 (4-amino-N-(2′-aminophenyl)benzamide) demonstrates differential antitumor activity preferentially targeting slowly growing tumors, while the 4-aminophenyl analog serves as a scaffold for antiprotozoal bisguanidines with nanomolar potency [3][4]. Generic substitution without preserving this precise substitution pattern risks complete loss of target engagement, altered pharmacokinetic properties, or inappropriate biological selectivity profiles.

Isomeric substitution shifts selectivity

2-aminophenyl isomer GOE1734 may favor slow-growth tumor models; the 3-amino geometry may alter cell-model response and target engagement.

Target profile mismatch across analogs

4-aminophenyl analogs show antiprotozoal bias; HDAC and CNS-related selectivity may not transfer between positional isomers.

Physicochemical divergence limits interchangeability

Melting point, LogP, and solubility differences between 2-,3-,4-amino isomers may impact purification reproducibility and permeability profiles.

4-Amino-N-(3-aminophenyl)benzamide: Selection Evidence vs. Structural Analogs


Superior FABP4 Binding Affinity

4-Amino-N-(3-aminophenyl)benzamide exhibits high binding affinity for human fatty acid-binding protein 4 (FABP4), with a Kd value of 10 nM [1]. In comparison, the prototypical FABP4 ligand arachidonic acid shows weaker binding, and many aminophenyl benzamide derivatives lacking the specific 3-aminophenyl substitution display IC50 values in the micromolar range [2]. The 3-aminophenyl orientation enables optimal hydrogen bonding geometry with residues in the FABP4 binding pocket, contributing to the observed low nanomolar affinity.

FABP4 Binding Affinity
Class-level
Kd = 10 nM (vs. arachidonic acid >100 nM, other benzamides 1.65–4.84 µM)
Supports FABP4 target-engagement assay interpretation
BindingDB-sourced; class-level inference
FABP4 inhibition Metabolic disease Drug discovery

Lipophilicity Supporting CNS Penetration

4-Amino-N-(3-aminophenyl)benzamide possesses a calculated LogP value of 3.3387, which falls within the optimal range (LogP 2-4) for blood-brain barrier penetration and central nervous system (CNS) drug candidates [1]. In contrast, the 2-aminophenyl isomer GOE1734 exhibits more hydrophilic character, while the 4-aminophenyl analog 4-amino-N-(4-aminophenyl)benzamide shows a LogP value below 2.5 [2][3]. The 3-aminophenyl substitution achieves a balanced lipophilic-hydrophilic profile that enhances membrane permeability without compromising aqueous solubility (calculated 0.12 g/L at 25°C) [4]. This balance is particularly relevant for anticonvulsant applications, where 4-amino-(2-methyl-4-aminophenyl)benzamide analogs demonstrate oral bioavailability and CNS activity with ED50 values of 63 μmol/kg [5].

Lipophilicity (LogP)
Class-level
LogP = 3.34 (calculated; vs. 2.1 for 2-amino isomer, <2.5 for 4-amino isomer)
Supports CNS penetration model interpretation
Calculated in-silico value; experimental validation recommended
Physicochemical property CNS drug design Pharmacokinetics

Tumor Selectivity vs. 2-Aminophenyl Isomer

The isomeric analog 4-amino-N-(2′-aminophenyl)benzamide (GOE1734) demonstrates a well-documented preferential activity against slowly growing tumors (tumor volume doubling time: 11-19 days) while proving ineffective against rapidly proliferating tumors (doubling time: 0.5-2 days), including Yoshida sarcoma and Walker 256 carcinosarcoma [1]. This unique selectivity profile arises from the 2-aminophenyl substitution geometry, which influences DNA-DNA crosslinking activity and cellular uptake mechanisms. By extension, the 3-aminophenyl substitution in 4-Amino-N-(3-aminophenyl)benzamide represents a structurally distinct scaffold that is expected to exhibit different tumor selectivity patterns and target engagement profiles, making it valuable for exploring alternative anticancer mechanisms distinct from those accessible with the 2-aminophenyl isomer.

Tumor Selectivity vs. 2-Amino Isomer
Class-level
3-amino scaffold distinct from GOE1734 (2-amino) in tumor-growth-rate selectivity: slow (11–19 d doubling) vs. fast tumors
Supports isomer-specific cell-model endpoint review
In vivo rat tumor model data; selectivity may not transfer
Antitumor activity Tumor selectivity Medicinal chemistry

Melting Point and Vapor Pressure Advantages

4-Amino-N-(3-aminophenyl)benzamide exhibits a melting point of 177-178 °C, which is notably higher than the 150-151 °C observed for the 3′,4′-diamino isomer (3,4′-diaminobenzanilide, CAS 2657-93-4) [1]. This 27 °C elevation in melting point reflects stronger intermolecular hydrogen bonding and crystal lattice stability conferred by the specific 4-amino/3′-amino substitution pattern. Additionally, the compound displays a vapor pressure of 4.31 × 10⁻⁶ mmHg at 25°C, indicating low volatility and minimal evaporative loss during standard laboratory handling procedures [2]. The higher melting point relative to closely related isomers provides practical advantages in purification by recrystallization and ensures more consistent analytical characterization.

Melting Point Stability
Head-to-head
mp 177–178 °C vs. 3,4′-diamino isomer 150–151 °C (Δ27 °C)
Supports purification and handling context
Direct experimental comparison; CAS data
Physicochemical characterization Process chemistry Quality control

4-Amino-N-(3-aminophenyl)benzamide: Optimal Application Scenarios


FABP4-Targeted Metabolic and Inflammation Research

Researchers developing FABP4 inhibitors for metabolic disorders (type 2 diabetes, atherosclerosis, non-alcoholic fatty liver disease) or inflammatory conditions should prioritize 4-Amino-N-(3-aminophenyl)benzamide as a high-affinity starting scaffold. The compound's Kd of 10 nM against human FABP4 [1] provides a quantitative advantage over micromolar-affinity benzamide derivatives [2], enabling more efficient lead optimization and structure-activity relationship (SAR) exploration. This affinity profile supports applications in fluorescence-based displacement assays, thermal shift screening, and rational design of FABP4-targeted therapeutics.

CNS Drug Discovery and Anticonvulsant Development

Drug discovery programs targeting neurological disorders should consider 4-Amino-N-(3-aminophenyl)benzamide as a privileged scaffold with favorable CNS drug-like properties. The compound's LogP of 3.34 falls within the optimal range for blood-brain barrier penetration [1], positioning it advantageously relative to more hydrophilic benzanilide isomers [2]. While direct anticonvulsant data for this specific compound are not yet published, related 4-amino-(substituted phenyl)benzamide analogs demonstrate robust anticonvulsant activity with ED50 values of 41-63 μmol/kg and oral bioavailability [3], validating this scaffold class for CNS-targeted research.

HDAC Inhibitor Development for Cancer Therapy

Medicinal chemistry teams developing novel HDAC inhibitors for oncology applications can utilize 4-Amino-N-(3-aminophenyl)benzamide as a non-hydroxamic acid benzamide-type scaffold. The aminophenyl benzamide pharmacophore class has been extensively validated for HDAC inhibition, with 3D QSAR models (r² = 0.99, q² = 0.85) establishing quantitative relationships between substitution patterns and inhibitory potency [1]. The specific 3-aminophenyl substitution of this compound offers distinct steric and electronic properties that can be exploited to optimize HDAC isozyme selectivity and improve therapeutic windows [2].

Isomer-Specific Tumor Selectivity Studies

Investigators studying differential tumor sensitivity mechanisms should employ 4-Amino-N-(3-aminophenyl)benzamide alongside its 2-aminophenyl isomer GOE1734 as comparative probes. While GOE1734 (4-amino-N-(2′-aminophenyl)benzamide) exhibits documented preferential activity against slowly growing tumors (volume doubling time: 11-19 days) and ineffectiveness against rapidly proliferating tumors [1], the 3-aminophenyl isomer provides a structurally distinct comparator to delineate the molecular determinants of tumor-selective activity. This approach is essential for elucidating structure-selectivity relationships and optimizing benzamide-based anticancer agents for specific tumor subtypes.

Application
Selection Property
Validation Focus
FABP4 pathway research (metabolic/inflammation)
FABP4 binding affinity context
Thermal shift and displacement assay endpoints
CNS penetration research scaffold
Lipophilicity profile review
Blood-brain barrier model interpretation
HDAC inhibition studies (benzamide-type)
Scaffold selectivity context
Isozyme-selectivity assay endpoints
Tumor cell-model selectivity comparison
Isomeric substitution pattern review
Tumor-growth-rate model endpoints

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